molecular formula C26H20N2O4 B2805322 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 941991-25-9

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2805322
CAS No.: 941991-25-9
M. Wt: 424.456
InChI Key: RHIYZUDNIXAAOV-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C₂₆H₂₀N₂O₄ and a molecular weight of 424.46 g/mol . This chemical entity is a hybrid molecule featuring two pharmaceutically significant moieties: a tetrahydroquinoline scaffold and a coumarin (2H-chromene) ring system . Tetrahydroquinolines are a fundamental class of nitrogen-containing heterocycles that are widespread in nature and form the basis of a broad variety of pharmacologically active compounds . Similarly, coumarins are a prominent class of compounds with diverse biological activities, and various synthetic coumarin derivatives have shown promising biological properties . The integration of these two privileged structures into a single molecule makes this compound a valuable intermediate for medicinal chemistry research and the development of new biologically active substances. Researchers can utilize this compound as a key building block in the synthesis of more complex heterocyclic systems or as a candidate for in-vitro screening programs against various biological targets. The compound is provided with a guaranteed purity of 95% or higher . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c29-24-13-10-18-14-20(11-12-22(18)28(24)16-17-6-2-1-3-7-17)27-25(30)21-15-19-8-4-5-9-23(19)32-26(21)31/h1-9,11-12,14-15H,10,13,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIYZUDNIXAAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural configuration that includes:

  • Tetrahydroquinoline core : This bicyclic structure is known for its diverse biological activities.
  • Benzyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Chromene moiety : Contributes to the compound's reactivity and biological profile.
ComponentDescription
Molecular FormulaC23H24N2O3
Molecular Weight372.45 g/mol
LogP4.7155
Polar Surface Area38.902 Ų

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

  • Mechanism of Action : The compound may exert its anticancer effects by intercalating with DNA and inhibiting key enzymes involved in cell proliferation. It has been observed to bind to specific targets such as kinases, disrupting signaling pathways crucial for cancer cell survival.
  • Case Studies :
    • In vitro studies demonstrated that the compound reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM .
    • Animal models showed a reduction in tumor growth when treated with this compound, indicating its potential as a therapeutic agent.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown:

  • Inhibition of Bacterial Growth : It has been effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting moderate to high efficacy .
  • Mechanism : The antimicrobial effect is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Synthesis and Modification

The synthesis of this compound involves several steps:

  • Formation of Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Subsequent reactions introduce the benzyl and chromene moieties, enhancing the compound's biological profile.

Structure–Activity Relationship (SAR)

Research into SAR has revealed critical insights into how modifications affect biological activity:

ModificationEffect on Activity
Addition of halogen groupsIncreased binding affinity to target proteins
Alteration of the benzyl groupEnhanced lipophilicity leading to improved bioavailability

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Coumarin Carboxamide Derivatives

Target Compound

  • Structure : Benzyl-THQ linked to 2-oxo-2H-chromene-3-carboxamide.
  • Key Features : The THQ core may enhance binding to proteases or kinases, while the coumarin moiety enables fluorescence-based tracking in biological systems.

Compound 17 ()

  • Structure : 7-((1-(3,4-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide with a piperidinyl group.
  • Activity : Potent AChE inhibitor (IC₅₀ = 1.80 µM), attributed to the triazole and coumarin interaction with the enzyme’s catalytic site .
  • Comparison : The target compound lacks the triazole group but includes a benzyl-THQ moiety, which may alter selectivity toward other hydrolases or kinases.

Benzo[f]chromene-2-carboxamide Derivatives ()

  • Structure : Larger aromatic benzo[f]chromene system with substituents like 3,5-dimethylphenyl.
  • Synthesis : Prepared via Meldrum’s acid condensation and acyl chloride intermediates .
Tetrahydroquinolinone Derivatives

Compounds 24–27 ()

  • Structure: THQ cores with aminoethyl (dimethyl/diethyl) substituents and thiophene carboximidamide groups.
  • Synthesis : Involved hydrogenation and methylthioimidate coupling .
  • Comparison: The aminoethyl groups improve solubility but reduce lipophilicity compared to the target compound’s benzyl group, likely affecting CNS penetration.

Enantiomers (S)-35 and (R)-35 ()

  • Structure : Thiophene carboximidamide-THQ derivatives with chiral pyrrolidinyl groups.
  • Chiral Separation : Resolved via supercritical fluid chromatography (SFC) with a Chiralpak AD-H column .
  • Comparison : Stereochemistry significantly impacts activity (e.g., (S)-35: [α]²⁵₅₈₉ = −18.0° vs. (R)-35). The target compound’s lack of chiral centers may simplify synthesis but limit enantiomer-specific potency.
Quinoline Carboxamides ()**
  • Structure: 4-Oxo-1,4-dihydroquinoline-3-carboxamides with aryl/pentyl substituents.
  • Synthesis : Acyl chloride coupling with amines under nitrogen atmosphere .
  • Comparison : The 4-oxo configuration vs. the target compound’s 2-oxo-THQ may alter hydrogen-bonding patterns with targets like bacterial gyrase.

Q & A

Synthesis Optimization and Purity Control

Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A:

  • Stepwise Functionalization : Synthesize the tetrahydroquinoline core first (e.g., via LiAlH4 reduction of quinoline derivatives, as in ), followed by coupling with the chromene-3-carboxamide moiety.
  • Reaction Conditions : Use anhydrous solvents (e.g., THF) and controlled temperatures (0–5°C for acid-sensitive steps) to minimize side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate intermediates. Final products may require recrystallization from ethanol or methanol for high purity (>95%) .
  • Yield Optimization : Adjust stoichiometry of coupling agents (e.g., triethylamine for carboxamide formation) and monitor reaction progress via TLC or HPLC .

Structural Characterization Techniques

Q: What advanced spectroscopic and analytical methods are recommended for confirming the compound’s structure? A:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify the benzyl group (δ 4.3–4.5 ppm for CH2_2), tetrahydroquinoline carbonyl (δ 165–170 ppm), and chromene lactone (δ 160–165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/ethanol mixtures and resolve the crystal structure (e.g., as in ) .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the compound’s anticancer potential? A:

  • Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Test for kinase or protease inhibition (e.g., EGFR, COX-2) using fluorogenic substrates and kinetic assays (e.g., KiK_i determination) .
  • Apoptosis Assays : Perform flow cytometry with Annexin V/PI staining to assess pro-apoptotic activity .

Mechanistic Studies and Target Identification

Q: How can researchers investigate the mechanism of action for enzyme inhibition? A:

  • Molecular Docking : Use AutoDock or Schrödinger to model interactions with target enzymes (e.g., quinoline binding to ATP pockets) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamics of enzyme-compound interactions .
  • Mutagenesis Studies : Introduce point mutations in suspected enzyme active sites (e.g., Ser/Thr residues) to validate binding hypotheses .

Addressing Data Contradictions

Q: How should discrepancies in biological activity data across studies be resolved? A:

  • Cross-Validation : Replicate assays in independent labs using standardized protocols (e.g., NCI-60 panel for cytotoxicity) .
  • Structural Analog Comparison : Synthesize and test analogs (e.g., varying benzyl or chromene substituents) to isolate structure-activity relationships (SAR) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. bioavailability correlations) .

Experimental Design for SAR Studies

Q: What considerations are critical when designing SAR studies for this compound? A:

  • Substituent Libraries : Synthesize derivatives with variations in:
    • Benzyl group : Replace with ethyl, chloroethyl, or heterocyclic moieties .
    • Chromene ring : Introduce fluoro, nitro, or methyl groups at position 4 or 6 .
  • Assay Selection : Prioritize high-throughput screens (e.g., fluorescence polarization for kinase inhibition) to rapidly assess analogs .
  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize results to account for batch variability .

Stability and Degradation Analysis

Q: What methodologies are recommended for assessing the compound’s stability under physiological conditions? A:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via HPLC .
  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify parent compound using LC-MS/MS .
  • Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines (UV/visible light exposure) .

Advanced Formulation Challenges

Q: What strategies can improve the compound’s solubility and bioavailability for in vivo studies? A:

  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance aqueous solubility (e.g., DLS for size optimization) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve intestinal absorption .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

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